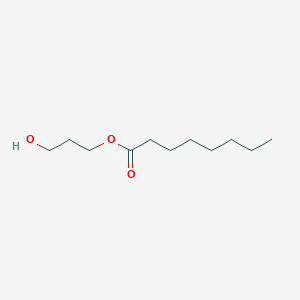
Octanoic acid, 3-hydroxypropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octanoic acid, 3-hydroxypropyl ester, also known as 3-hydroxypropyl octanoate, is an organic compound with the molecular formula C11H22O3. It is an ester formed from octanoic acid and 3-hydroxypropanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octanoic acid, 3-hydroxypropyl ester typically involves the esterification of octanoic acid with 3-hydroxypropanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where octanoic acid and 3-hydroxypropanol are continuously fed into the reactor along with the acid catalyst. The ester is then separated from the reaction mixture by distillation .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids and ketones.
Reduction: Reduction of this ester can yield alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amines, thiols, and other substituted esters.
Applications De Recherche Scientifique
Octanoic acid, 3-hydroxypropyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is used in the study of metabolic pathways and enzyme reactions.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer production
Mécanisme D'action
The mechanism of action of octanoic acid, 3-hydroxypropyl ester involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to release octanoic acid and 3-hydroxypropanol. Octanoic acid can then participate in fatty acid metabolism, while 3-hydroxypropanol can be further metabolized in various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Octanoic acid, 2-hydroxypropyl ester
- Octanoic acid, 3-methylphenyl ester
- Octanoic acid, 3-hydroxy-, methyl ester
Comparison: Octanoic acid, 3-hydroxypropyl ester is unique due to its specific ester linkage and the presence of a hydroxyl group on the propyl chain. This structural feature imparts distinct chemical and physical properties compared to other similar esters. For example, the presence of the hydroxyl group can influence its solubility and reactivity in various chemical reactions .
Propriétés
Numéro CAS |
102731-54-4 |
|---|---|
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
3-hydroxypropyl octanoate |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-6-8-11(13)14-10-7-9-12/h12H,2-10H2,1H3 |
Clé InChI |
LBWNKTZBTUKBOC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(=O)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















